molecular formula C19H14Cl2N6OS B2719271 N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886938-35-8

N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2719271
CAS No.: 886938-35-8
M. Wt: 445.32
InChI Key: LUKIXAOFZFROIG-UHFFFAOYSA-N
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Description

The compound N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5 and a 1H-pyrrol-1-yl moiety at position 2. The thioether linkage at position 3 connects to an acetamide group, which is further substituted with a 3,5-dichlorophenyl ring.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6OS/c20-14-8-15(21)10-16(9-14)23-17(28)12-29-19-25-24-18(13-4-3-5-22-11-13)27(19)26-6-1-2-7-26/h1-11H,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKIXAOFZFROIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is the human thymidylate synthase enzyme. This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

This compound interacts with its target, the human thymidylate synthase enzyme, by modulating its activity. This modulation results in the inhibition of the enzyme, thereby disrupting the synthesis of dTMP and affecting DNA replication and repair.

Biochemical Pathways

The action of this compound affects the thymidylate synthase pathway. The downstream effects of this include the disruption of DNA replication and repair, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA replication and repair, leading to cell cycle arrest and apoptosis. These effects are particularly pronounced in rapidly dividing cells, such as cancer cells, making the compound a potential anticancer agent.

Biological Activity

N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound features a complex structure characterized by:

  • A dichlorophenyl group.
  • A pyridine moiety.
  • A pyrrole ring.
  • A triazole unit.

This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties.

Table 1 summarizes the minimum inhibitory concentrations (MIC) against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus 32
Escherichia coli 16
Candida albicans 64

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines have shown promising results.

Table 2 presents the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer) 10
MCF7 (Breast Cancer) 15
HeLa (Cervical Cancer) 12

The structure–activity relationship (SAR) analysis indicates that the presence of the triazole and pyridine rings is crucial for enhancing cytotoxicity against these cancer cell lines.

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an enzyme inhibitor. Specifically, it has been tested against various enzymes involved in drug metabolism and disease pathways.

Table 3 summarizes the inhibition percentages against selected enzymes:

EnzymeInhibition (%)
CYP450 2D6 45
CYP450 3A4 30
AChE (Acetylcholinesterase) 50

These findings suggest that the compound may influence drug metabolism and could have implications for pharmacokinetics and therapeutic efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly reduced bacterial load in infected mice models compared to controls.
  • Cancer Treatment Study : Research published in Cancer Letters indicated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer.
  • Neuroprotective Effects : A recent investigation found that the compound exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting acetylcholinesterase activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name Triazole Substituents (Position 4/5) Aryl Group (Acetamide) Key Structural Differences Inferred Properties/Activities
Target Compound Pyrrol-1-yl / Pyridin-3-yl 3,5-dichlorophenyl Pyridine at position 3; pyrrole at position 4 Enhanced π-π stacking; moderate solubility
N-(3,5-dichlorophenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Allyl / Pyridin-2-yl 3,5-dichlorophenyl Pyridine at position 2; allyl at position 4 Reduced steric hindrance; higher flexibility
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Amino / Furan-2-yl Varied (not specified) Furan instead of pyridine; amino group Increased solubility; anti-exudative activity
2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide Oxolan-methyl / Thienopyridine 3,5-dimethylphenyl Thienopyridine; ether substituent Improved metabolic stability; lipophilic
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-methylphenyl / 4-chlorophenyl 3,4-difluorophenyl Chlorophenyl and methylphenyl substituents Enhanced hydrophobic interactions
Key Observations:
  • Pyridine Position: The target compound’s pyridin-3-yl group (vs.
  • Pyrrole vs.
  • Chlorine vs. Other Halogens : The 3,5-dichlorophenyl group (target) increases lipophilicity compared to 3,4-difluorophenyl () or 3,5-dimethylphenyl (), possibly improving cell permeability but reducing aqueous solubility.
  • Heterocyclic Variations: Thienopyridine () and furan () substituents introduce distinct electronic environments, which could influence redox stability or target affinity.

Physicochemical Properties

  • Lipophilicity : The 3,5-dichlorophenyl group in the target compound likely confers higher logP values compared to dimethylphenyl () or difluorophenyl () analogs, favoring membrane penetration but posing challenges for solubility.
  • Solubility : The pyrrole and pyridine groups may offer moderate hydrogen-bonding capacity, whereas the oxolan (tetrahydrofuran) substituent in could enhance solubility via ether-oxygen interactions.
  • Molecular Weight : Based on analogs, the target compound’s molecular weight is estimated to be ~450-500 g/mol, aligning with typical drug-like small molecules.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing this compound?

The synthesis involves sequential steps:

  • Formation of the triazole-thiol intermediate via condensation of hydrazides and iso-thiocyanates under reflux in ethanol, followed by NaOH treatment .
  • Alkylation with α-chloroacetamide derivatives using KOH as a base in polar aprotic solvents like DMF . Critical parameters include temperature control (60–80°C), solvent selection (ethanol, DMF), and reaction time optimization (6–12 hours) to minimize by-products .

Q. Which analytical techniques are used to confirm structural integrity and purity?

  • 1H/13C NMR : Assigns protons and carbons from pyridine (δ 8.5–9.0 ppm), pyrrole (δ 6.0–7.0 ppm), and dichlorophenyl groups (δ 7.2–7.8 ppm) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection .
  • Mass Spectrometry : Validates molecular weight via ESI-MS (e.g., m/z ~453.9 for related analogs) .

Q. What structural features contribute to its biological activity?

The triazole core enables hydrogen bonding with enzymes, while the pyridinyl and dichlorophenyl groups enhance lipophilicity for membrane penetration. The pyrrole moiety may participate in π-π stacking with aromatic residues in target proteins .

Q. How stable is this compound under varying storage conditions?

Stability studies indicate sensitivity to UV light and extreme pH (<3 or >10). Recommended storage: −20°C in amber vials with desiccants to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) using reference strains .
  • Purity differences : Validate batches via HPLC and NMR before testing .
  • Solubility effects : Use DMSO stock solutions at <1% v/v to avoid cytotoxicity artifacts .

Q. What computational strategies model its interactions with biological targets?

  • Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., cytochrome P450 or kinase domains) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR : Correlates substituent electronegativity (e.g., Cl vs. OCH3) with activity trends .

Q. How can crystallographic refinement challenges be addressed?

  • SHELX Suite : SHELXL refines high-resolution (<1.2 Å) X-ray data, resolving disorder in flexible groups (e.g., allyl or pyrrole substituents) .
  • ORTEP-3 : Visualizes thermal ellipsoids to validate anisotropic displacement parameters .

Q. What experimental design (DoE) approaches optimize synthetic yield?

  • Response Surface Methodology : Varies temperature, solvent ratio, and catalyst loading to identify optimal conditions (e.g., 70°C, DMF:EtOH 3:1) .
  • Taguchi Arrays : Reduces trial numbers by testing critical factors (e.g., reaction time, base concentration) .

Q. How are derivatives synthesized to explore structure-activity relationships (SAR)?

  • Substituent Variation : Replace dichlorophenyl with methoxy or trifluoromethyl groups via nucleophilic substitution .
  • Triazole Modifications : Introduce amino or alkyl groups at the 4-position using Paal-Knorr condensation .

Q. What mechanistic insights explain its antimicrobial efficacy?

  • Enzyme Inhibition : Targets bacterial dihydrofolate reductase (DHFR) via competitive binding, validated by IC50 assays .
  • Membrane Disruption : Lipophilicity (logP ~2.5) enhances penetration into fungal cell walls, observed via fluorescence microscopy .

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